

Molecular weight of Boc-2-methoxy-L-phenylalanine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Boc-2-Methoxy-L-Phenylalanine*

Cat. No.: *B176447*

[Get Quote](#)

An In-depth Technical Guide to **Boc-2-methoxy-L-phenylalanine**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **N-Boc-2-methoxy-L-phenylalanine**, an unnatural amino acid derivative crucial for advanced peptide synthesis and pharmaceutical research. It details the compound's physicochemical properties, its primary applications, and standardized experimental protocols relevant to its use.

Physicochemical Properties

Boc-2-methoxy-L-phenylalanine, systematically named (S)-2-(tert-butoxycarbonylamino)-3-(2-methoxyphenyl)propanoic acid, is a derivative of the essential amino acid L-phenylalanine. The introduction of a methoxy group on the phenyl ring and the N-terminal tert-butyloxycarbonyl (Boc) protecting group makes it a valuable building block for creating peptides with modified structural and functional properties.

Property	Value	References
Molecular Weight	295.33 g/mol	[1] [2]
Molecular Formula	C ₁₅ H ₂₁ NO ₅	[2]
CAS Number	143415-63-8	[2]
Appearance	Powder	
Melting Point	157 °C	[2]
Assay Purity	≥97%	
Storage Temperature	2-8°C	

Applications in Research and Drug Development

The primary application of **Boc-2-methoxy-L-phenylalanine** is in peptide synthesis. As an unnatural amino acid, its incorporation into a peptide sequence can confer unique properties, such as:

- Enhanced Stability: Modifying the peptide backbone to increase resistance to enzymatic degradation.
- Conformational Constraint: Influencing the peptide's secondary structure to improve binding affinity and specificity for a biological target.
- Novel Functionality: Introducing new chemical handles for bioconjugation or altering receptor interaction profiles.

These characteristics make it a valuable reagent in drug discovery, particularly in the development of peptide-based therapeutics for fields like oncology and immunology.

Experimental Protocols

While specific reaction conditions are proprietary or publication-dependent, the following sections detail standardized and widely accepted protocols for the synthesis and application of Boc-protected amino acids.

General Protocol for Boc Protection of an Amino Acid

This protocol describes a general method for attaching the Boc protecting group to an amino acid, such as the parent L-phenylalanine, using di-tert-butyl dicarbonate. This is a foundational step in preparing the building blocks for peptide synthesis.

Materials:

- L-phenylalanine
- Di-tert-butyl dicarbonate (Boc anhydride)
- Sodium hydroxide (NaOH)
- tert-Butyl alcohol
- Water
- Ethyl acetate
- Citric acid solution (10%)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)

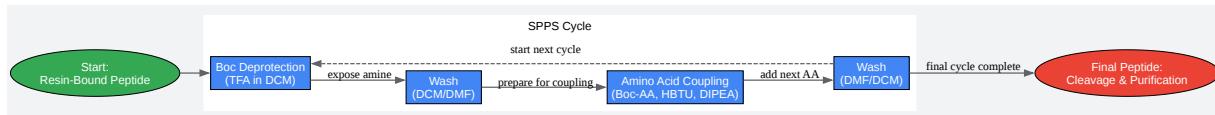
Procedure:

- **Dissolution:** In a four-necked flask equipped with a stirrer, dissolve the amino acid (e.g., L-phenylalanine, 1 mole) and sodium hydroxide (1.1 moles) in water. Add tert-butyl alcohol to the solution and stir until clear.[\[3\]](#)
- **Boc Anhydride Addition:** Add di-tert-butyl dicarbonate (1 mole) dropwise to the stirred solution over approximately 1 hour. A white precipitate may form during this addition.[\[3\]](#)
- **Reaction:** Continue stirring the mixture overnight at room temperature to ensure the reaction goes to completion.
- **Workup:**

- Remove the tert-butyl alcohol under reduced pressure using a rotary evaporator.
- Wash the remaining aqueous solution with a non-polar solvent like pentane or hexane to remove unreacted Boc anhydride.
- Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 using a 10% citric acid solution. The Boc-protected amino acid will precipitate as a white solid or oil.
- Extraction: Extract the product from the aqueous layer three times with ethyl acetate.
- Drying and Isolation: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and evaporate the solvent under reduced pressure to yield the crude N-Boc-amino acid.
- Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethyl acetate/hexane) to obtain the pure N-Boc-amino acid.[\[3\]](#)

General Protocol for Boc Solid-Phase Peptide Synthesis (SPPS)

Boc-2-methoxy-L-phenylalanine is incorporated into a peptide chain using the Boc solid-phase peptide synthesis (SPPS) strategy. The following is a generalized workflow for a single coupling cycle.

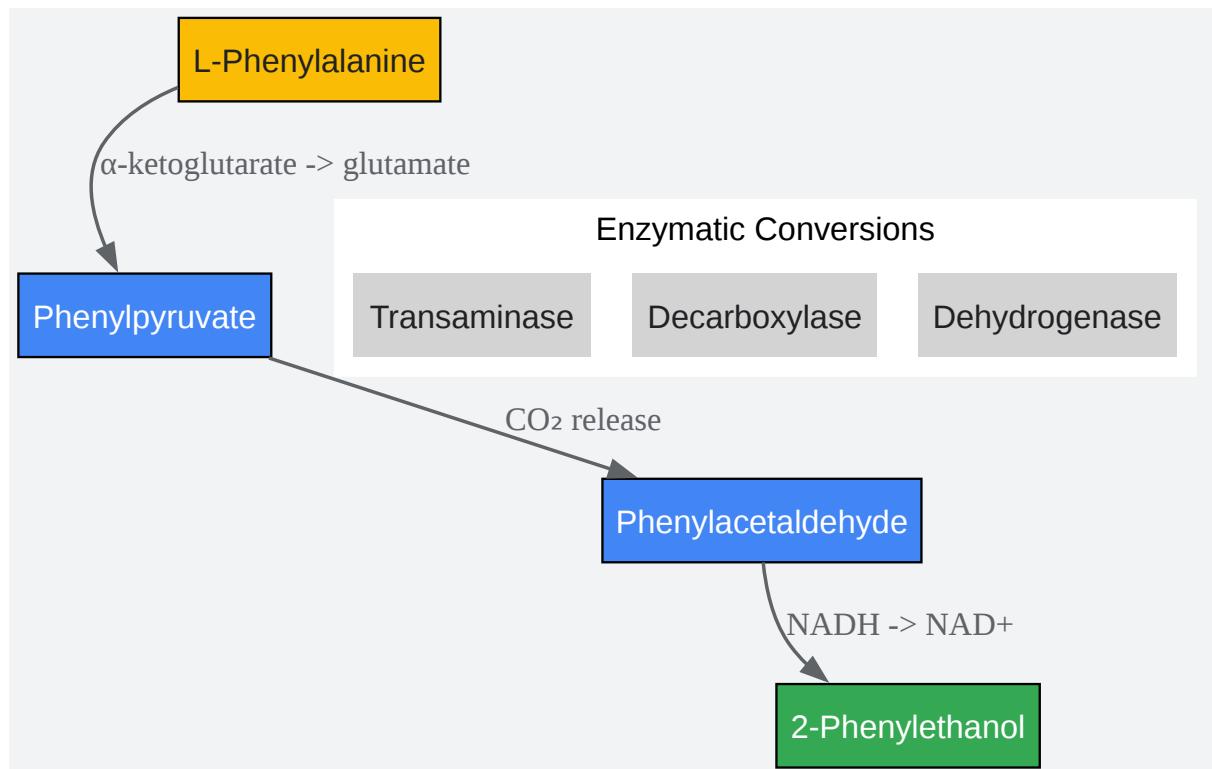

Materials:

- Boc-protected amino acid (e.g., **Boc-2-methoxy-L-phenylalanine**)
- Peptide synthesis resin (e.g., Merrifield resin)
- Dichloromethane (DCM)
- Trifluoroacetic acid (TFA) in DCM (typically 25-50%)
- Diisopropylethylamine (DIPEA) in DCM (neutralization solution)
- Coupling reagent (e.g., DCC/HOBt or HBTU)

- Dimethylformamide (DMF)

Procedure:

- Resin Swelling: Swell the resin in DCM for 30-60 minutes in the reaction vessel.
- Deprotection:
 - Remove the Boc protecting group from the N-terminal amino acid on the resin by treating it with a TFA/DCM solution for 20-30 minutes. This exposes a free amine group.
 - Drain the deprotection solution.
- Washing: Wash the resin thoroughly with DCM followed by DMF to remove residual TFA and prepare for the coupling step.
- Neutralization: Neutralize the protonated amine group by washing the resin with a solution of DIPEA in DCM.
- Coupling:
 - Activate the carboxylic acid group of the incoming **Boc-2-methoxy-L-phenylalanine** by pre-mixing it with a coupling reagent (e.g., HBTU) and DIPEA in DMF for several minutes.
 - Add the activated amino acid solution to the resin.
 - Allow the coupling reaction to proceed for 1-2 hours with agitation.
- Washing: Wash the resin with DMF and then DCM to remove excess reagents and byproducts.
- Cycle Repetition: Repeat steps 2-6 for each subsequent amino acid to be added to the peptide chain.



[Click to download full resolution via product page](#)

Caption: General workflow for Boc Solid-Phase Peptide Synthesis (SPPS).

Relevant Biological Pathways

While **Boc-2-methoxy-L-phenylalanine** is a synthetic molecule used for in-vitro synthesis, its precursor, L-phenylalanine, is a key metabolite in various biological pathways. One such pathway is the Ehrlich pathway, which is prominent in yeast like *Saccharomyces cerevisiae* for the catabolism of amino acids into fusel alcohols.^{[4][5]} In this pathway, L-phenylalanine is converted into the valuable aroma compound 2-phenylethanol.^{[4][5]} Understanding the metabolism of the parent amino acid provides critical context for the biological behavior of its derivatives.

[Click to download full resolution via product page](#)

Caption: The Ehrlich pathway for L-phenylalanine catabolism in yeast.

Conclusion

N-Boc-2-methoxy-L-phenylalanine is a specialized chemical reagent that provides researchers and drug developers with a powerful tool for constructing novel peptides. Its unique structure facilitates the creation of peptide-based therapeutics with potentially improved stability, selectivity, and efficacy. The standardized protocols for Boc protection and solid-phase peptide synthesis outlined in this guide serve as a foundational framework for its successful application in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. chembk.com [chembk.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Sensing, Uptake and Catabolism of L-Phenylalanine During 2-Phenylethanol Biosynthesis via the Ehrlich Pathway in *Saccharomyces cerevisiae* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Sensing, Uptake and Catabolism of L-Phenylalanine During 2-Phenylethanol Biosynthesis via the Ehrlich Pathway in *Saccharomyces cerevisiae* [frontiersin.org]
- To cite this document: BenchChem. [Molecular weight of Boc-2-methoxy-L-phenylalanine]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b176447#molecular-weight-of-boc-2-methoxy-l-phenylalanine\]](https://www.benchchem.com/product/b176447#molecular-weight-of-boc-2-methoxy-l-phenylalanine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com